molecular formula C22H16ClNO4S B2584191 [4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone CAS No. 1114653-30-3

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

Cat. No. B2584191
CAS RN: 1114653-30-3
M. Wt: 425.88
InChI Key: MYGIRZXFJGCRON-UHFFFAOYSA-N
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Description

“4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Clathrate Formation and Molecular Interactions

One intriguing application of derivatives similar to the compound is in the study of clathrate formation, where molecules like 4-chlorophenyl derivatives serve as hosts for benzene guests. This research highlights the crucial role of 'edge-to-face interaction' between aromatic rings in the formation of these complexes, offering insights into molecular recognition and assembly processes (Eto et al., 2011).

Reactivity Towards Nucleophiles

The reactivity of related compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, towards sulfur- and oxygen-containing nucleophiles has been extensively studied. This research provides a pathway for the functionalization of 2-acyl-benzo[b]thiophene derivatives, showcasing the compound's potential in synthetic organic chemistry and the development of novel chemical entities (Pouzet et al., 1998).

Environmental Fate and Behavior

An important application lies in understanding the environmental fate and behavior of structurally similar compounds like benzophenone-8. Studies in this realm offer critical insights into the degradation pathways, reactivity towards disinfectants like chlorine, and photostability under artificial solar radiation. This knowledge is vital for assessing environmental risks and designing safer chemicals (Santos & Esteves da Silva, 2019).

Antimicrobial Activity

Research into derivatives of the compound has revealed antimicrobial potentials. For example, the synthesis of formazans from Mannich bases of related structures has been explored for their in vitro antimicrobial efficacy against pathogenic strains such as Escherichia coli and Salmonella typhi, indicating the compound's relevance in the development of new antimicrobial agents (Sah et al., 2014).

properties

IUPAC Name

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S/c1-28-18-12-6-15(7-13-18)22(25)21-14-24(17-10-8-16(23)9-11-17)19-4-2-3-5-20(19)29(21,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGIRZXFJGCRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone

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